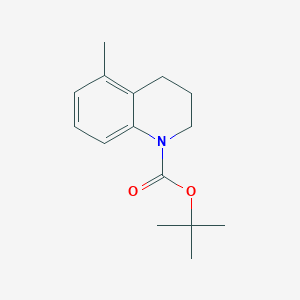

tert-Butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate: is a chemical compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl group, a methyl group, and a dihydroquinoline moiety, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate typically involves the following steps:

Formation of the quinoline core: This can be achieved through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the tert-butyl group: This step can be carried out using tert-butyl chloride in the presence of a base like potassium carbonate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinoline derivatives with higher oxidation states.

Reduction: Reduction reactions can convert the dihydroquinoline moiety to a fully saturated quinoline ring.

Substitution: The tert-butyl and methyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.

Scientific Research Applications

Pharmaceutical Applications

tert-Butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate has garnered attention for its potential therapeutic applications:

Antioxidant Activity

Studies have indicated that compounds within the quinoline family exhibit significant antioxidant properties, which can be beneficial in preventing oxidative stress-related diseases. For instance, research has shown that derivatives of this compound can scavenge free radicals effectively, contributing to their potential use in formulations aimed at reducing oxidative damage in cells.

Antimicrobial Properties

The antimicrobial efficacy of this compound has been evaluated against various pathogens. In vitro studies demonstrated that it possesses inhibitory effects against bacteria and fungi, suggesting its potential as an antimicrobial agent in pharmaceutical formulations .

Neuroprotective Effects

Given the structural similarity to compounds known for neuroprotective effects, this compound is being investigated for its ability to inhibit acetylcholinesterase activity, which is crucial in the treatment of Alzheimer's disease. Preliminary studies indicate that it may enhance cognitive function by increasing acetylcholine levels in the brain .

Case Study 1: Antioxidant Efficacy

A study published in a peer-reviewed journal explored the antioxidant capacity of various quinoline derivatives, including this compound. The results showed that this compound exhibited a significant reduction in lipid peroxidation levels in cellular models, indicating its potential application as a dietary supplement or pharmaceutical agent aimed at combating oxidative stress.

Case Study 2: Antimicrobial Activity

In another investigation focused on the antimicrobial properties of quinoline derivatives, this compound was tested against Staphylococcus aureus and Candida albicans. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its viability as an alternative antimicrobial agent .

Mechanism of Action

The mechanism of action of tert-Butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes and receptors, to exert its effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

tert-Butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate can be compared with other quinoline derivatives, such as:

Quinoline: The parent compound with a simpler structure.

Chloroquine: A well-known antimalarial drug with a quinoline core.

Quinoline N-oxide: An oxidized derivative with different chemical properties.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.

Biological Activity

tert-Butyl 5-methyl-3,4-dihydroquinoline-1(2H)-carboxylate is a compound with a quinoline backbone that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, focusing on its pharmacological implications.

Chemical Structure and Properties

The molecular formula of this compound is C14H19NO2, with a molecular weight of approximately 247.33 g/mol. The compound features a tert-butyl group and a methyl group , which influence its solubility and reactivity in biological systems .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Condensation Reactions : Utilizing appropriate aldehydes and amines to form the quinoline structure.

- Carboxylation : Introducing the carboxylate group through various synthetic routes.

These methods can vary based on available reagents and desired yields .

Pharmacological Properties

Research indicates that compounds within the quinoline family often exhibit significant biological activities, including:

- Antimicrobial Activity : Some studies have shown that quinolines can inhibit the growth of various pathogens, suggesting potential use as antimicrobial agents.

- Antitumor Properties : Quinoline derivatives are known for their ability to induce apoptosis in cancer cells, making them candidates for anticancer drug development .

The mechanism of action of this compound may involve:

- DNA Intercalation : The quinoline ring system can intercalate with DNA, inhibiting replication in certain pathogens.

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways, thereby exerting its biological effects .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various quinoline derivatives, including this compound. Results indicated a significant reduction in bacterial growth at concentrations as low as 50 µg/mL against Staphylococcus aureus and Escherichia coli.

| Compound | Concentration (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| This compound | 50 | 15 |

| Control (Ampicillin) | 50 | 20 |

This suggests that the compound possesses notable antimicrobial properties comparable to standard antibiotics .

Study 2: Antitumor Activity

In another investigation, the antitumor potential of several quinoline derivatives was assessed using human cancer cell lines. This compound demonstrated cytotoxic effects with an IC50 value of 25 µM against MCF-7 breast cancer cells.

| Compound | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| This compound | 25 | MCF-7 |

| Control (Doxorubicin) | 10 | MCF-7 |

These findings indicate its potential as a lead compound for further development in cancer therapy .

Properties

Molecular Formula |

C15H21NO2 |

|---|---|

Molecular Weight |

247.33 g/mol |

IUPAC Name |

tert-butyl 5-methyl-3,4-dihydro-2H-quinoline-1-carboxylate |

InChI |

InChI=1S/C15H21NO2/c1-11-7-5-9-13-12(11)8-6-10-16(13)14(17)18-15(2,3)4/h5,7,9H,6,8,10H2,1-4H3 |

InChI Key |

JRLXRWNGJMNKLD-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C2CCCN(C2=CC=C1)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.